tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane and ethanol, while catalysts such as palladium complexes may be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized carbamates .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, this compound is explored for its potential use as a drug candidate. Its unique structural features make it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness: tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZYBBPLVXATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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